molecular formula C16H16F3N3O2 B2768506 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1796948-03-2

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2768506
CAS RN: 1796948-03-2
M. Wt: 339.318
InChI Key: WDCNYKMUODQTBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives involves various reactions such as C-O bond formation and the synthesis of cyclic ethers . The synergy between nickel catalysts and simple, cheap, and modular diaryl ketones enables a photochemical C-C bond-formation via sp3 C-H functionalization of alkane feedstocks . An operationally simple and efficient strategy for the synthesis of substituted tetrahydrofurans from readily available cis-butene-1,4-diol is based on a redox-relay Heck reaction, that generates cyclic hemiacetals .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrofuran ring, a pyrazole ring, and a trifluoromethyl phenyl group. The tetrahydrofuran ring is a five-membered ring with four carbon atoms and one oxygen atom.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tetrahydrofuran derivatives include C-O bond formation, synthesis of cyclic ethers, and C-C bond formation via sp3 C-H functionalization . The use of Et3SiH and a catalytic amount of I2 enables transition-metal-free, intramolecular hydroalkoxylation/reduction and hydroamination/reduction of unactivated alkynes at room temperature .


Physical And Chemical Properties Analysis

The compound is a colorless liquid with an ether-like odor . It has a boiling point of 151°F, a molecular weight of 72.11, a freezing point/melting point of -163.3°F, a vapor pressure of 132 mmHg, a flash point of 6°F, a vapor density of 2.5, and a specific gravity of 0.89 .

Scientific Research Applications

Safety and Hazards

The compound is classified as a flammable liquid (Category 2), and it is harmful if swallowed (Acute toxicity, Oral Category 4) . It causes serious eye irritation (Eye irritation Category 2A), may cause respiratory irritation, and may cause drowsiness or dizziness (Specific target organ toxicity - single exposure Category 3, Respiratory system, Central nervous system) . It is also suspected of causing cancer (Carcinogenicity Category 2) .

Future Directions

The compound has a wide range of potential applications in various fields of research and industry. Future research could focus on exploring these applications further and optimizing the synthesis process for this compound. A study has suggested that a compound with a similar tetrahydrofuran cyclic urea ring system showed significantly improved in vitro activity, suggesting potential as a lead compound for the alternative treatment of prostate cancer .

properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c17-16(18,19)12-3-1-11(2-4-12)7-15(23)21-13-8-20-22(9-13)14-5-6-24-10-14/h1-4,8-9,14H,5-7,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCNYKMUODQTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide

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